molecular formula C15H14N2OS2 B5626121 4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile CAS No. 312758-26-2

4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile

Cat. No. B5626121
CAS RN: 312758-26-2
M. Wt: 302.4 g/mol
InChI Key: RKJZUILBUSXHGW-UHFFFAOYSA-N
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Description

Nicotinonitriles and their derivatives represent a class of compounds with diverse applications in materials science and medicinal chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds and have been studied for their potential in creating new pharmacological agents and materials with novel properties.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves condensation reactions, Michael addition, or cyclization processes involving different starting materials such as 2-acetylthiophene, aldehydes, and malononitrile under various conditions (Greiner‐Bechert & Otto, 1992). These reactions often yield a wide array of nicotinonitrile derivatives with diverse substituents and structural features.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by the presence of a pyridine ring substituted with various groups, influencing the overall molecular geometry and properties. X-ray crystallography studies reveal non-planar arrangements and dihedral angles between substituents, indicating the potential for complex intermolecular interactions and packing in the solid state (Chantrapromma et al., 2009).

Chemical Reactions and Properties

Nicotinonitrile derivatives participate in various chemical reactions, including further cyclization to form heterocycles, reactions with amines to form amidines, and interactions with nitrile oxides. These reactions expand the utility of nicotinonitrile derivatives in synthesizing a broad range of chemical entities with potential applications in drug development and materials science (Dalziel et al., 2018).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting points, and crystal packing, are influenced by the nature and position of substituents on the pyridine ring. Studies involving single-crystal X-ray diffraction techniques provide valuable information on the three-dimensional structures, molecular shapes, and nature of short contacts, which are crucial for understanding the material's properties (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of nicotinonitrile derivatives are significantly affected by their molecular structure. The presence of electron-withdrawing or donating substituents can alter the reactivity towards nucleophiles and electrophiles, making these compounds versatile intermediates in organic synthesis (Gouda et al., 2016).

properties

IUPAC Name

4,5,6-trimethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-9-10(2)12(7-16)15(17-11(9)3)20-8-13(18)14-5-4-6-19-14/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJZUILBUSXHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=CS2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147696
Record name 4,5,6-Trimethyl-2-[[2-oxo-2-(2-thienyl)ethyl]thio]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312758-26-2
Record name 4,5,6-Trimethyl-2-[[2-oxo-2-(2-thienyl)ethyl]thio]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312758-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Trimethyl-2-[[2-oxo-2-(2-thienyl)ethyl]thio]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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